REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:8](=O)[CH2:9]Br)=[C:5]([CH3:7])[N:6]=1.[CH3:12][C:13]([CH3:18])([CH3:17])[C:14](=[S:16])[NH2:15].C(N(CC)CC)C>C(O)C>[C:13]([C:14]1[S:16][CH:9]=[C:8]([C:4]2[S:3][C:2]([NH2:1])=[N:6][C:5]=2[CH3:7])[N:15]=1)([CH3:18])([CH3:17])[CH3:12]
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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NC=1SC(=C(N1)C)C(CBr)=O
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Name
|
|
Quantity
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2.25 g
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Type
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reactant
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Smiles
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CC(C(N)=S)(C)C
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Name
|
|
Quantity
|
7.2 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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173 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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are heated
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Type
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TEMPERATURE
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Details
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at reflux for 3.5 hours
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Duration
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3.5 h
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Type
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FILTRATION
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Details
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is filtered
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Type
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CUSTOM
|
Details
|
the filtrate evaporated
|
Type
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CUSTOM
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Details
|
partitioned between aqueous NaHCO3 and CH2Cl2
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Type
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EXTRACTION
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Details
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extracting 3×CH2Cl2
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Type
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CUSTOM
|
Details
|
The organic layers are dried
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
then triturated 4× with diethyl ether (50 ml)
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Type
|
EXTRACTION
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Details
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extracted with 1M HCl (100 ml)
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Type
|
WASH
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Details
|
The HCl layer is then washed 3× diethyl ether
|
Type
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EXTRACTION
|
Details
|
extracted 4× diethyl ether and 2×CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1SC=C(N1)C1=C(N=C(S1)N)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |